H2L 5765834

Catalog No.
S004951
CAS No.
420841-84-5
M.F
C21H12N2O7
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H2L 5765834

CAS Number

420841-84-5

Product Name

H2L 5765834

IUPAC Name

2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Molecular Formula

C21H12N2O7

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)

InChI Key

HFYPTENHTPNXGP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Synonyms

2,3-Dihydro-2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxo-1H-isoindole-5-carboxylic acid

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Description

Antagonist of the lysophosphatidic acid receptors LPA1, LPA5 and LPA3 (IC50 values are 94, 463 and 752 nM respectively). Exhibits no effect at LPA2 or LPA4 receptors.
  • Chemical Suppliers: Several chemical suppliers offer NSC 71766 for purchase, primarily marketed for research purposes [].
  • PubChem Entry: The National Institutes of Health's PubChem database provides basic information on the compound, including its structure and identifiers, but does not mention specific research applications.

H2L 5765834 is a small molecule identified as an antagonist of lysophosphatidic acid receptors, specifically LPA1, LPA3, and LPA5. Its chemical structure allows it to inhibit the activity of these receptors, which are implicated in various physiological and pathological processes, including inflammation and cancer progression. The compound has a CAS number of 420841-84-5 and has been characterized for its pharmacological properties in several studies .

Primarily related to its interactions with lysophosphatidic acid receptors. The compound exhibits specific binding affinities, with IC50 values indicating its potency:

  • LPA1: 94 nM
  • LPA5: 463 nM
  • LPA3: 752 nM

These values suggest that H2L 5765834 is most effective against LPA1, making it a valuable tool for studying receptor-mediated signaling pathways .

The biological activity of H2L 5765834 is primarily associated with its role as an antagonist of lysophosphatidic acid receptors. By inhibiting these receptors, H2L 5765834 can modulate various cellular responses, including:

  • Platelet Activation: It inhibits LPA-induced platelet shape change and activation, which may have implications for thrombotic disorders .
  • Neuroinflammation: Studies suggest that selective inhibition of LPA5 may provide therapeutic benefits in conditions characterized by neuroinflammation .
  • Cancer Progression: The modulation of lysophosphatidic acid signaling pathways may influence tumor growth and metastasis, highlighting the potential for H2L 5765834 in cancer research .

The synthesis of H2L 5765834 involves multiple steps that include the preparation of intermediate compounds. While specific details are often proprietary or complex, the general process can be summarized as follows:

  • Preparation of Intermediates: The initial step involves synthesizing precursor compounds through standard organic synthesis techniques.
  • Reactions Under Controlled Conditions: These intermediates undergo further reactions under controlled conditions to yield H2L 5765834.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

H2L 5765834 has several potential applications in both research and therapeutic contexts:

  • Research Tool: It serves as a valuable tool for studying the roles of lysophosphatidic acid receptors in various biological processes.
  • Therapeutic Development: Given its antagonistic properties against LPA receptors, it may be explored for developing treatments for conditions like thrombosis and neuroinflammatory diseases.
  • Cancer Therapeutics: Its ability to inhibit tumor-promoting signals makes it a candidate for further investigation in cancer therapy .

Interaction studies involving H2L 5765834 have focused on its effects on various cell types and signaling pathways. Key findings include:

  • Inhibition of Platelet Activation: Research indicates that H2L 5765834 effectively inhibits platelet activation induced by lysophosphatidic acid, suggesting its potential role in managing thrombotic conditions .
  • Modulation of Neuroinflammatory Responses: In vivo studies have demonstrated that targeting LPA5 can alter neuroinflammatory responses, indicating therapeutic potential in neurological disorders .

H2L 5765834 shares structural and functional characteristics with several other compounds that also target lysophosphatidic acid receptors. Here are a few notable examples:

Compound NameTarget ReceptorsIC50 Values (nM)Unique Features
H2L 5987411LPA1, LPA5Not specifiedSimilar antagonist profile but different selectivity
Ki16425LPA1~10Potent selective antagonist for LPA1
SAR629LPA3~300Selective for LPA3 with distinct pharmacological effects

H2L 5765834 is unique due to its balanced antagonistic activity across multiple receptors (LPA1, LPA3, and LPA5), making it particularly versatile for research applications focused on lysophosphatidic acid signaling pathways .

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

404.06445073 g/mol

Monoisotopic Mass

404.06445073 g/mol

Heavy Atom Count

30

UNII

64AMW7H2SK

Dates

Modify: 2023-09-12

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